molecular formula C67H69N7O15 B607511 Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP CAS No. 2055042-82-3

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

Cat. No. B607511
M. Wt: 1212.32
InChI Key: CWTALOCBQBLGIB-QLKUJSDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP” is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a unique peptide cleavable ADC linker for antibody-drug-conjugation .


Molecular Structure Analysis

The molecular formula of “Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP” is C60H66N6O11 . The molecular weight is 1047.2 g/mol . The structure includes a PEG spacer which increases the aqueous solubility .


Chemical Reactions Analysis

“Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP” is used in the synthesis of antibody-drug conjugates (ADCs) . The ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .


Physical And Chemical Properties Analysis

“Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP” is a solid substance . It has a molecular weight of 1047.2 g/mol and a molecular formula of C60H66N6O11 . The compound is stored at -20°C .

Scientific Research Applications

1. Peptide Synthesis and Modification

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is used in the synthesis of various peptides. For instance, it's involved in the preparation of vitamin B6-conjugated peptides, demonstrating its utility in peptide modification and conjugation techniques. This method uses standard Fmoc chemistry, showcasing the versatility of Fmoc-PEG3 derivatives in peptide synthesis (Zhu & Stein, 1994).

2. Development of Nanocarriers

In the field of drug delivery and imaging, Fmoc-PEG3 derivatives are employed in the fabrication of novel PEGtide dendrons. These dendrons, featuring alternating poly(ethylene glycol) and amino acid/peptide moieties, demonstrate significant potential as nanocarriers for macrophage targeting. The use of Fmoc solid-phase peptide synthesis (SPPS) protocols in their synthesis underlines the role of Fmoc-PEG3 derivatives in developing targeted delivery systems (Gao et al., 2013).

3. Cyclic Peptide Synthesis

Fmoc-PEG3 derivatives are crucial in the synthesis of cyclic peptides. They facilitate the incorporation of specific amino acid derivatives, such as N(alpha)-trityl-S-(9H-xanthen-9-yl)-l-cysteine, in the solid-phase synthesis of cyclic peptides. This demonstrates their significance in the creation of complex peptide structures with potential therapeutic applications (Tulla-Puche & Bárány, 2004).

properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTALOCBQBLGIB-QLKUJSDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H69N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.